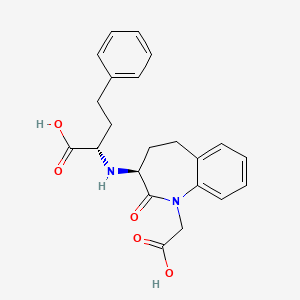

ベナゼプリラート

概要

説明

Benazeprilat is the active metabolite of the prodrug benazepril. It is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension, heart failure, and chronic renal failure. Benazeprilat works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and improving cardiac function .

科学的研究の応用

Benazeprilat has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of ACE inhibitors and their mechanisms of action.

Biology: Benazeprilat is used in research to understand the role of the renin-angiotensin-aldosterone system in various physiological and pathological conditions.

Medicine: It is extensively studied for its therapeutic effects in hypertension, heart failure, and renal diseases.

作用機序

ベナゼプリラートは、アンジオテンシン変換酵素(ACE)を阻害することによってその効果を発揮します。この酵素は、強力な血管収縮剤であるアンジオテンシンIからアンジオテンシンIIへの変換を触媒します。ACEを阻害することにより、ベナゼプリラートはアンジオテンシンIIのレベルを低下させ、血管拡張、血圧の低下、およびアルドステロン分泌の減少につながります。 これにより、心臓出力の改善と全身および肺の抵抗の低下がもたらされます .

6. 類似の化合物との比較

ベナゼプリラートは、エナラプリラート、リシノプリル、ラミプリルなどの他のACE阻害剤に似ています。ただし、これらの化合物とは異なる独自の特性を持っています。

エナラプリラート: ベナゼプリラートとエナラプリラートはどちらも、それぞれの前駆体の活性代謝物ですが、ベナゼプリラートは半減期が長く、ACEを阻害する効力が強いです.

リシノプリル: ベナゼプリラートとは異なり、リシノプリルはプロドラッグではなく、投与された形態で活性です。

ラミプリル: 両方の化合物は効果的なACE阻害剤ですが、ベナゼプリラートは血圧の低下に対するより長期的な効果を示すことが示されています.

類似の化合物:

- エナラプリラート

- リシノプリル

- ラミプリル

生化学分析

Biochemical Properties

Benazeprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), a critical enzyme in the renin-angiotensin-aldosterone system . This system plays a key role in regulating blood pressure and fluid balance. By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II . This leads to vasodilation, reduced blood volume, and ultimately, lower blood pressure .

Cellular Effects

Benazeprilat’s primary cellular effect is the reduction of angiotensin II levels. This decrease in angiotensin II leads to a reduction in vasoconstriction and a decrease in the release of aldosterone, a hormone that promotes sodium and water retention . These effects collectively result in a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of benazeprilat involves the competitive inhibition of ACE. By binding to ACE, benazeprilat prevents the enzyme from converting angiotensin I to angiotensin II . This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and decreased blood volume .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benazeprilat are observed over time. Following administration, peak plasma levels of benazeprilat are observed between 1 and 6 hours . The elimination of benazeprilat from plasma is biphasic, with mean initial and terminal half-lives of 3.0 and 17.3 hours, respectively .

Dosage Effects in Animal Models

In animal models, the effects of benazeprilat have been observed to vary with dosage . While specific dosage effects can depend on the model used, it is generally observed that higher dosages lead to greater reductions in blood pressure .

Metabolic Pathways

Benazeprilat is involved in the metabolic pathway of benazepril . Benazepril is metabolized in the liver, where it undergoes enzymatic hydrolysis to form benazeprilat . This process involves the cleavage of an ester group, transforming the prodrug benazepril into its active form .

Transport and Distribution

After oral administration, benazepril is absorbed and transformed into benazeprilat in the liver . The distribution volume of benazeprilat is approximately 8.7 L . It is primarily excreted in the urine, with trace amounts of benazepril and about 20% as benazeprilat .

Subcellular Localization

The subcellular localization of benazeprilat is not explicitly defined in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present within the cell. ACE is typically found in the endothelial cells of the blood vessels, renal tubular epithelium, and various other tissues .

準備方法

合成経路と反応条件: ベナゼプリラートの合成は、通常、ベナゼプリルの加水分解を伴います。ベナゼプリルは、まず、ベンザゼピン誘導体とフェニルブタン酸誘導体の縮合を含む多段階プロセスで合成されます。 最後の段階では、制御された条件下で水酸化ナトリウムを使用してベナゼプリルを加水分解してベナゼプリラートを得ます .

工業生産方法: 工業的な設定では、ベナゼプリラートは、ベナゼプリル塩酸塩を加水分解することによって製造されます。このプロセスでは、ベナゼプリル塩酸塩を適切な溶媒に溶解し、続いて水酸化ナトリウムなどの塩基を加えて加水分解を誘発します。 次に、反応混合物を結晶化またはクロマトグラフィーによって精製して、高純度のベナゼプリラートを得ます .

化学反応の分析

反応の種類: ベナゼプリラートは、加水分解、酸化、および置換反応を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件:

加水分解: ベナゼプリルを加水分解してベナゼプリラートを得るために、一般的に水酸化ナトリウムが使用されます.

酸化: ベナゼプリラートは、制御された条件下で過酸化水素などの酸化剤を使用して酸化することができます。

置換: ベナゼプリラートは、適切な触媒の存在下でさまざまな求電子剤と置換反応を起こすことができます。

主な生成物: ベナゼプリルの加水分解の主要な生成物はベナゼプリラートです。 酸化および置換反応は、使用される試薬と条件に応じて、ベナゼプリラートのさまざまな誘導体を生成する可能性があります .

4. 科学研究の応用

ベナゼプリラートは、幅広い科学研究の応用を持っています。

類似化合物との比較

特性

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024701 | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86541-78-8 | |

| Record name | Benazeprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazeprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazeprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

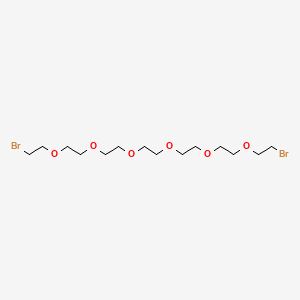

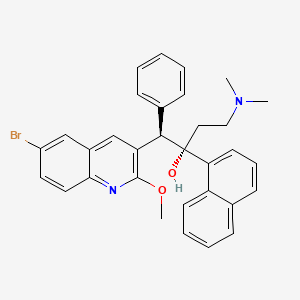

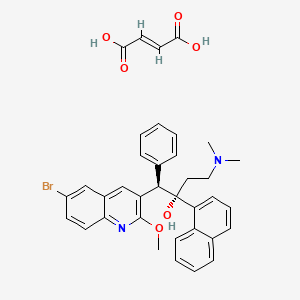

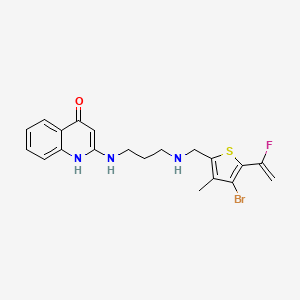

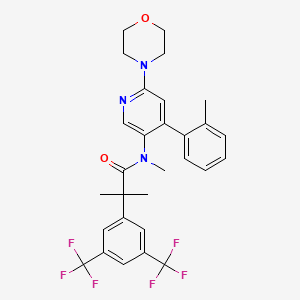

Feasible Synthetic Routes

Q1: How does benazeprilat interact with its target and what are the downstream effects of this interaction?

A1: Benazeprilat is the active metabolite of benazepril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor []. It achieves this by competitively binding to and inhibiting ACE [, ]. This binding prevents the conversion of angiotensin I to angiotensin II [, , ]. As a result, the potent vasoconstrictive actions of angiotensin II are suppressed, leading to vasodilation [, ]. Additionally, benazeprilat diminishes angiotensin II-induced aldosterone secretion by the adrenal cortex, promoting sodium excretion and subsequently increasing water outflow [, , ].

Q2: What is the molecular formula and weight of benazeprilat?

A2: The molecular formula of benazeprilat is C24H28N2O5. Its molecular weight is 424.5 g/mol.

Q3: Is there any information on the performance and applications of benazeprilat under various conditions?

A3: While specific details regarding material compatibility and stability under various conditions are limited within the provided research, studies highlight the importance of appropriate formulation strategies to enhance its stability, solubility, and bioavailability []. Further investigation is necessary to fully elucidate its performance and applications under diverse environmental conditions.

Q4: Does benazeprilat possess any catalytic properties?

A4: Benazeprilat is not known to exhibit catalytic properties. Its primary mechanism of action revolves around the inhibition of ACE, rather than catalyzing any specific chemical reaction.

Q5: How do modifications to the structure of benazeprilat affect its activity, potency, and selectivity?

A6: Research indicates that the SS configuration of benazeprilat exhibits the most potent ACE inhibitory activity []. While precise details regarding the impact of specific structural modifications are limited in the provided research, exploring these alterations could unveil valuable insights into optimizing benazeprilat's therapeutic profile.

Q6: Is there any information regarding SHE regulations and compliance for benazeprilat?

A6: The provided scientific research does not explicitly discuss SHE regulations related to benazeprilat. Adherence to relevant safety guidelines and regulations is paramount throughout all stages of its development, manufacturing, and distribution.

Q7: What is known about the ADME profile of benazeprilat and its in vivo activity and efficacy?

A9: Benazepril, the prodrug of benazeprilat, undergoes rapid absorption and hepatic metabolism to its active form, benazeprilat [, , , , , , , , ]. Benazeprilat exhibits a long duration of action due to its high affinity binding to ACE [, , , ]. The elimination of benazeprilat occurs primarily through biliary excretion [, , ], with a minor contribution from renal excretion [, , ]. It demonstrates potent and long-lasting ACE inhibition in various animal models [, , , , ], contributing to its antihypertensive effects [, , , , , ].

Q8: What are the findings from cell-based assays, animal models, and clinical trials regarding the efficacy of benazeprilat?

A10: Benazeprilat effectively inhibits ACE activity in both in vitro and in vivo settings. In isolated vascular preparations, it demonstrates potent inhibition of angiotensin I-induced contractions []. Animal studies highlight its ability to lower blood pressure [, , , , , ], improve left ventricular function [, ], and protect against end-organ damage [, ]. While human clinical trials are not explicitly discussed in the provided research, the collective findings from these studies support its potential as a therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。